molecular formula C20H10O2 B031467 Benzo[a]pyrene-1,6-dione CAS No. 3067-13-8

Benzo[a]pyrene-1,6-dione

Cat. No.: B031467
CAS No.: 3067-13-8
M. Wt: 282.3 g/mol
InChI Key: OXWHZARNAGLRFL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon derivative. It is a quinone form of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of benzo[a]pyrene and its potential implications in toxicology and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-1,6-dione can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction typically proceeds through the formation of intermediate dihydrodiols, which are further oxidized to the quinone form .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specific applications in research rather than large-scale industrial use. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Metal catalysts such as palladium or platinum for specific reactions.

Major Products Formed:

    Oxidation Products: Other quinone derivatives.

    Reduction Products: Hydroquinone forms.

    Substitution Products: Various substituted benzo[a]pyrene derivatives.

Mechanism of Action

Benzo[a]pyrene-1,6-dione exerts its effects primarily through the generation of reactive oxygen species (ROS) during its metabolic transformation. The compound can undergo redox cycling, leading to the production of ROS, which cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is a key factor in its carcinogenic and mutagenic properties.

Molecular Targets and Pathways:

    DNA: Formation of DNA adducts leading to mutations.

    Proteins: Oxidative modification of proteins affecting their function.

    Lipids: Lipid peroxidation resulting in cell membrane damage.

Comparison with Similar Compounds

  • Benzo[a]pyrene-3,6-dione
  • Benzo[a]pyrene-6,12-dione
  • Benzo[e]pyrene

Uniqueness: Benzo[a]pyrene-1,6-dione is unique due to its specific position of the quinone moiety, which influences its reactivity and biological interactions. Compared to other quinone derivatives of benzo[a]pyrene, it has distinct oxidative and reductive properties, making it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity .

Properties

IUPAC Name

benzo[b]pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWHZARNAGLRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952917
Record name Benzo[pqr]tetraphene-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3067-13-8, 64133-79-5
Record name Benzo[a]pyrene-1,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-1,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-1,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[a]pyrene-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[pqr]tetraphene-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-1,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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